2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that features both indole and indoline moieties. These structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Sulfonylation: The indole derivative can then be sulfonylated using a sulfonyl chloride in the presence of a base.
Formation of the Indoline Moiety: The indoline ring can be synthesized separately, often starting from an aniline derivative through cyclization reactions.
Coupling Reaction: Finally, the indole-sulfonyl compound can be coupled with the indoline derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or indoline moieties.
Reduction: Reduction reactions could be used to modify the functional groups attached to the indole or indoline rings.
Substitution: Various substitution reactions can occur, especially at the sulfonyl group or the ethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Scientific Research Applications
2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The sulfonyl group may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-methyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
The unique combination of the indole and indoline moieties, along with the sulfonyl group, may confer specific biological activities or chemical properties that are distinct from other similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-21-13-19(16-8-4-6-10-18(16)21)26(24,25)14-20(23)22-12-11-15-7-3-5-9-17(15)22/h3-10,13H,2,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZHMGKOSQYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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